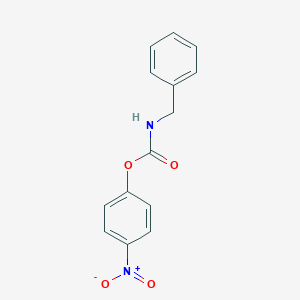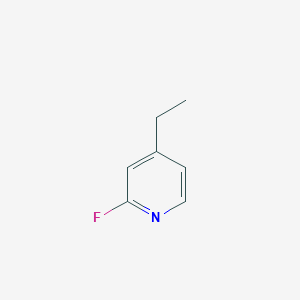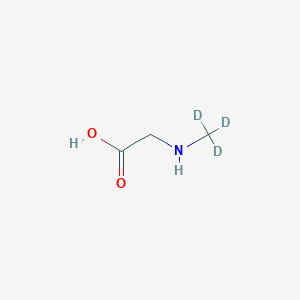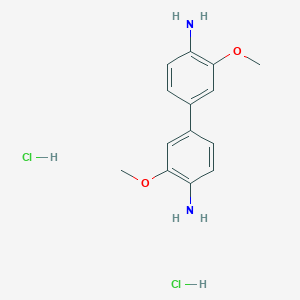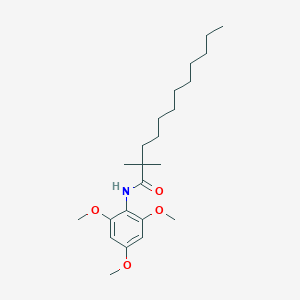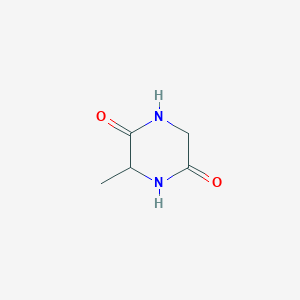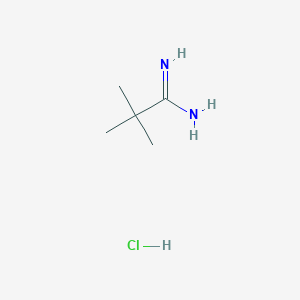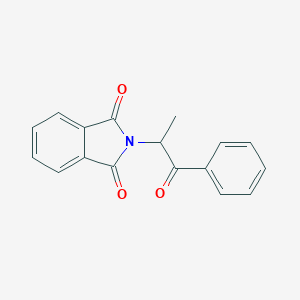![molecular formula C28H36N4O6 B051649 3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 122037-01-8](/img/structure/B51649.png)
3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a complex organic compound belonging to the quinoline family.
Vorbereitungsmethoden
The synthesis of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Starting from aniline derivatives, cyclization reactions are employed to form the quinoline core.
N-Alkylation:
Industrial Production: Industrial production methods often involve the use of transition metal catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Research: It is used in biological assays to study its interaction with cellular targets and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Thieno[3,2-c]quinoline derivatives: Studied for their anticancer activity.
Bis-Quinoline (BisQ) derivatives: Used as surrogate bases in RNA sensing.
Eigenschaften
CAS-Nummer |
122037-01-8 |
|---|---|
Molekularformel |
C28H36N4O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C28H36N4O6/c1-3-5-17-19(15-31-7-11-37-12-8-31)27(35)29-23-21(17)25(33)22-18(6-4-2)20(16-32-9-13-38-14-10-32)28(36)30-24(22)26(23)34/h3-16H2,1-2H3,(H,29,35)(H,30,36) |
InChI-Schlüssel |
YTMQAODHANYQJG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
Synonyme |
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


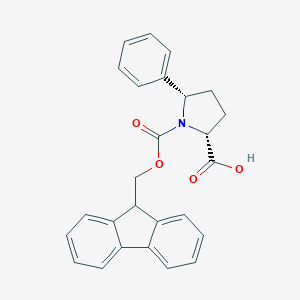
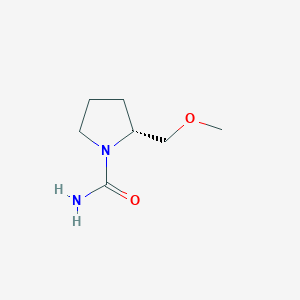
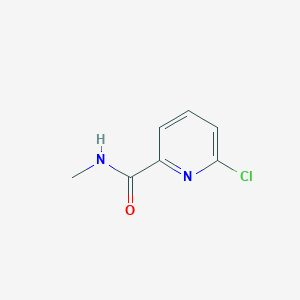
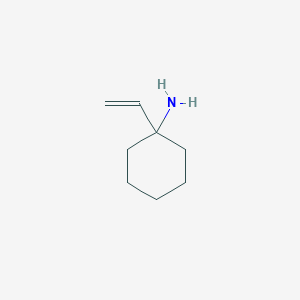
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
